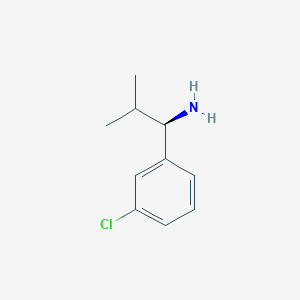

(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine, or (R)-3-chloro-1-methylpropan-2-amine, is a chiral amine compound found in many industrial and laboratory applications. It is an important building block for synthesizing other compounds, and has been studied for its potential applications in pharmaceuticals and biochemistry.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

- Rhodium(III)-Catalyzed Aromatic C-H Amination : A study developed a Rh(III)-catalyzed aromatic C-H amination of acetophenone o-methyloximes with primary N-chloroalkylamines, obtaining arylamine products in up to 92% yield. This process involves electrophilic C-H bond cleavage, suggesting a method for convenient synthesis of N-alkyl-2-acylanilines (Ka-Ho Ng et al., 2013).

Chromatographic Techniques

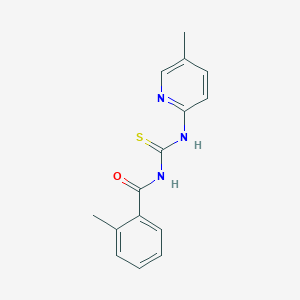

- Chiral Derivatizing Agent for Enantiomeric Separation : R-α-Methylbenzyl isothiocyanate (R-AMBI) was evaluated as a chiral derivatizing agent for the separation of enantiomeric amines by reversed-phase liquid chromatography. This suggests its utility in separating complex mixtures of amines, demonstrating potential in analytical chemistry (J. Gal & A. Sedman, 1984).

Analytical Devices and Chemometrics

- Discrimination of Amines Using Plastic-Based Analytical Devices : A study explored the use of cellulose acetate membranes immobilized with pH indicators as a plastic device for discriminating different types of amines. This innovation facilitates the non-destructive methods to discriminate amines, indicating its application in smart packaging and early warning systems for food safety (L. Bueno et al., 2015).

Lewis Acid-Catalyzed Synthesis

- Ring-Opening of Cyclopropanes : A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles was described, preserving the enantiomeric purity from the electrophilic center of the cyclopropane to the acyclic product. This methodology has potential applications in the enantioselective synthesis of pharmaceutical compounds (O. Lifchits & A. Charette, 2008).

Propiedades

IUPAC Name |

(1R)-1-(3-chlorophenyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNJTSCLCFQIJO-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=CC=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC(=CC=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)

![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)

![5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester](/img/structure/B2995630.png)

![1'-(2,5-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2995638.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2995640.png)